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Compound of Interest

Compound Name: N3-methylbutane-1,3-diamine

Cat. No.: B15306760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-methylbutane-1,3-diamine is an aliphatic diamine with potential applications in medicinal

chemistry and materials science. A thorough understanding of its structural and electronic

properties is crucial for its effective utilization. This technical guide provides a summary of the

expected spectroscopic data for N3-methylbutane-1,3-diamine based on characteristic values

for similar aliphatic amines. The information presented herein serves as a foundational

resource for researchers working with this and related compounds. While experimental data for

N3-methylbutane-1,3-diamine is not publicly available, this guide offers predicted values and

general experimental protocols to aid in its characterization.

Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for N3-methylbutane-1,3-diamine. These values are

based on established ranges for aliphatic amines and diamines.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

H1 (-CH₂-NH₂) 2.5 - 2.8 Triplet 2H

H2 (-CH₂-C(CH₃)

(NH₂)-)
1.5 - 1.8 Triplet 2H

H4 (C(CH₃)₂-NH₂) 1.0 - 1.3 Singlet 6H

H5 (-NH₂) 1.0 - 2.5 Broad Singlet 2H

H6 (-N(CH₃)H) 2.2 - 2.6 Singlet 3H

H7 (-NH-) 1.0 - 2.5 Broad Singlet 1H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (δ, ppm)

C1 (-CH₂-NH₂) 40 - 45

C2 (-CH₂-C(CH₃)(NH₂)-) 25 - 30

C3 (-C(CH₃)₂-NH₂) 50 - 55

C4 (-(CH₃)₂) 20 - 25

C5 (-N(CH₃)H) 30 - 35

Table 3: Predicted IR Absorption Data
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Functional Group Vibration Mode
Predicted
Absorption Range
(cm⁻¹)

Intensity

N-H (primary amine)
Symmetric &

Asymmetric Stretch
3300 - 3500 Medium (two bands)

N-H (secondary

amine)
Stretch 3310 - 3350

Weak-Medium (one

band)

N-H Bend (Scissoring) 1580 - 1650 Medium

C-H (alkane) Stretch 2850 - 3000 Strong

C-N Stretch 1020 - 1250 Medium-Weak

N-H Wag 665 - 910 Broad, Strong

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Interpretation

102 Molecular Ion [M]⁺•

87 [M - CH₃]⁺

72 [M - C₂H₆]⁺• (α-cleavage)

58 [M - C₃H₈]⁺• (α-cleavage)

44 [CH₂=NHCH₃]⁺

30 [CH₂=NH₂]⁺

Experimental Protocols
The following are general protocols for obtaining spectroscopic data for aliphatic diamines like

N3-methylbutane-1,3-diamine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of

solvent will depend on the solubility of the compound and the desired chemical shift

reference.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of

300 MHz or higher.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a

relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

2. Infrared (IR) Spectroscopy

Sample Preparation:

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of

the sample between two salt plates (e.g., NaCl or KBr).
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Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto

the ATR crystal.[1][2] Ensure good contact between the sample and the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (salt plates or ATR crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a volatile solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

typically used for small, volatile molecules.

Data Acquisition:

Introduce the sample into the ion source, where it is vaporized and bombarded with a

beam of electrons (typically at 70 eV).[3][4]

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure of the molecule. Aliphatic amines characteristically undergo α-cleavage, which is

the breaking of the C-C bond adjacent to the nitrogen atom.[5]
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Visualizations
The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of

N3-methylbutane-1,3-diamine.
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.
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Predicted Mass Spectrometry Fragmentation of N3-methylbutane-1,3-diamine
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Caption: A diagram showing the predicted major fragmentation pathways for N3-
methylbutane-1,3-diamine in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data for N3-methylbutane-1,3-diamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15306760#spectroscopic-data-for-n3-methylbutane-
1-3-diamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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